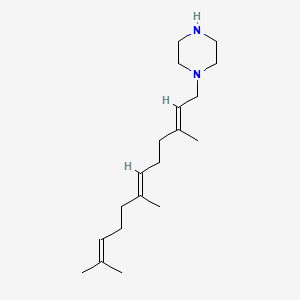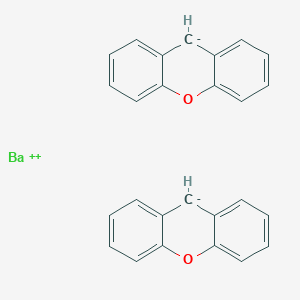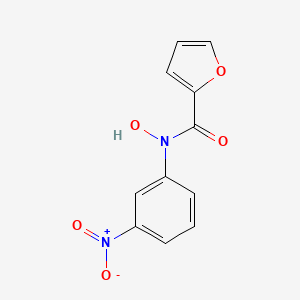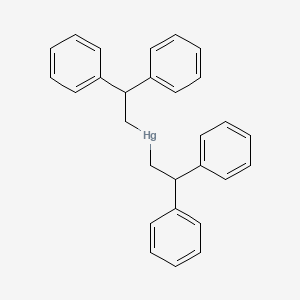![molecular formula C10H13NO3 B14660050 1-[(Butan-2-yl)oxy]-2-nitrobenzene CAS No. 39645-92-6](/img/structure/B14660050.png)
1-[(Butan-2-yl)oxy]-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butoxy-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, where a butoxy group is attached to the first carbon and a nitro group is attached to the second carbon of the benzene ring
Preparation Methods
The synthesis of 1-sec-butoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-sec-butoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-sec-butoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, reducing metals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-sec-butoxy-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: In the industrial sector, 1-sec-butoxy-2-nitrobenzene is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-sec-butoxy-2-nitrobenzene primarily involves its electrophilic and nucleophilic properties. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The butoxy group, being an electron-donating group, can influence the reactivity of the compound in electrophilic aromatic substitution reactions .
The molecular targets and pathways involved depend on the specific reactions and applications. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .
Comparison with Similar Compounds
Properties
CAS No. |
39645-92-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
1-butan-2-yloxy-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3 |
InChI Key |
YASZAZSPFJFPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)

![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)



![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)

![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)


